molecular formula C10H13BrN2O B1517318 N-(2-Bromopyridin-3-yl)pivalamide CAS No. 835882-02-5

N-(2-Bromopyridin-3-yl)pivalamide

Cat. No. B1517318
M. Wt: 257.13 g/mol
InChI Key: OJKTYVHGJIIHLX-UHFFFAOYSA-N
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Description

N-(2-Bromopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C10H13BrN2O . It has a molecular weight of 257.13 . The compound is solid in form . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI string for N-(2-Bromopyridin-3-yl)pivalamide is 1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) . The SMILES string is CC(C)(C)C(=O)Nc1cccnc1Br .


Physical And Chemical Properties Analysis

N-(2-Bromopyridin-3-yl)pivalamide is a solid . It has a molecular weight of 257.13 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

It’s important to note that the use of such compounds can vary widely depending on the specific research context. They could be used in various fields such as Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

It’s important to note that the use of such compounds can vary widely depending on the specific research context. They could be used in various fields such as Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

N-(2-Bromopyridin-3-yl)pivalamide is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-(2-bromopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKTYVHGJIIHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652150
Record name N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromopyridin-3-yl)pivalamide

CAS RN

835882-02-5
Record name N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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